Structural Differentiation: C5 Pentan-1-one Backbone Versus C4 Butan-1-one and C3 Propan-1-one Analogs
1-(3,4-Dihydroxyphenyl)pentan-1-one possesses a five-carbon alkyl ketone backbone (C5, pentan-1-one), which differentiates it structurally and physicochemically from the shorter-chain C4 butan-1-one analog 1-(3,4-dihydroxyphenyl)butan-1-one (CAS 17386-89-9) and the C3 propan-1-one analog 1-(3,4-dihydroxyphenyl)propan-1-one (CAS 7451-98-1) [1]. The target compound has a molecular formula of C11H14O3 and molecular weight of 194.23 g/mol, with a calculated LogP of 2.47070, whereas the C4 analog has formula C10H12O3 (MW 180.20) and the C3 analog has formula C9H10O3 (MW 166.17) [2][3]. This structural divergence directly impacts reversed-phase HPLC retention characteristics and solvent extraction behavior.
| Evidence Dimension | Alkyl chain length and molecular properties |
|---|---|
| Target Compound Data | C5 chain; C11H14O3; MW 194.23 g/mol; LogP 2.47070 |
| Comparator Or Baseline | C4 analog (1-(3,4-dihydroxyphenyl)butan-1-one): C4 chain; C10H12O3; MW 180.20 g/mol. C3 analog (1-(3,4-dihydroxyphenyl)propan-1-one): C3 chain; C9H10O3; MW 166.17 g/mol |
| Quantified Difference | One and two additional methylene units respectively; MW increases of 14.03 and 28.06 g/mol |
| Conditions | Calculated molecular properties; structural analysis |
Why This Matters
The increased lipophilicity (LogP 2.47) of the pentan-1-one derivative affects chromatographic retention and organic-phase partitioning in synthetic workup procedures, making it functionally distinct from shorter-chain analogs in preparative and analytical applications.
- [1] ChemSrc. 1-(3,4-Dihydroxyphenyl)pentan-1-one. CAS 2525-01-1. Database Entry. 2018. View Source
- [2] ChemSrc. 1-(3,4-Dihydroxyphenyl)butan-1-one. CAS 17386-89-9. Database Entry. View Source
- [3] PubChem. 1-(3,4-dihydroxyphenyl)propan-1-one. CID 174683290. Database Entry. 2025. View Source
